molecular formula C26H28N4O5S2 B2714796 6-Benzyl-2-(4-(morpholinosulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide CAS No. 524691-76-7

6-Benzyl-2-(4-(morpholinosulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide

Cat. No. B2714796
CAS RN: 524691-76-7
M. Wt: 540.65
InChI Key: HFHPVDJAGHOZOS-UHFFFAOYSA-N
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Description

Synthesis Analysis

A series of 6-tosyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide analogues, which are similar to the compound , have been synthesized using conventional techniques . These analogues were characterized by elemental analysis, IR, MS, 1H, and 13C NMR . Pyridine synthesis techniques, such as the addition of Grignard reagents to pyridine N-oxides in THF at room temperature and subsequent treatment with acetic anhydride at 120°C, have been used to afford 2-substituted pyridines in good yields .


Molecular Structure Analysis

The molecular structure of the compound can be analyzed using various chemometric descriptors computed from the optimized structures . These descriptors include electrostatic, topological, spatial, autocorrelation, geometrical, constitutional, and thermodynamic descriptors .

Scientific Research Applications

Synthesis of Novel Heterocyclic Compounds

Research has been conducted on synthesizing new heterocyclic compounds, demonstrating the versatility of 6-Benzyl-2-(4-(morpholinosulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide derivatives in generating compounds with potential biological activities. For instance, studies have shown the synthesis of tetrahydrobenzothiophene derivatives under microwave irradiation, leading to the development of compounds with varied biological applications (Abdalha, El-Regal, El-Kassaby, & Ali, 2011).

Pharmacological Potential

Further research explores the synthesis of benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone, highlighting their anti-inflammatory and analgesic activities. This demonstrates the chemical's role in developing new pharmacological agents (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Antimicrobial Activity

A variety of 6-carboxamides with substituted benzylchlorides and chloroacetic acid have been synthesized, revealing significant antimicrobial activities. This suggests the compound's utility in developing new antimicrobial agents, with some derivatives showing higher activity than standard drugs against specific bacterial strains and fungi (Kolisnyk, Vlasov, Kovalenko, Osolodchenko, & Chernykh, 2015).

Antipsychotic Agent Development

The compound's derivatives have been evaluated as potential antipsychotic agents, focusing on their binding to dopamine and serotonin receptors. This research indicates the potential for developing novel antipsychotic drugs with reduced side effects (Norman, Navas, Thompson, & Rigdon, 1996).

properties

IUPAC Name

6-benzyl-2-[(4-morpholin-4-ylsulfonylbenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H28N4O5S2/c27-24(31)23-21-10-11-29(16-18-4-2-1-3-5-18)17-22(21)36-26(23)28-25(32)19-6-8-20(9-7-19)37(33,34)30-12-14-35-15-13-30/h1-9H,10-17H2,(H2,27,31)(H,28,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFHPVDJAGHOZOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1C(=C(S2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCOCC4)C(=O)N)CC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H28N4O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

540.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Benzyl-2-(4-(morpholinosulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide

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